2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-(1-methyl-1H-pyrazol-3-yl)prop-2-enamide
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Overview
Description
2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-(1-methyl-1H-pyrazol-3-yl)prop-2-enamide is a useful research compound. Its molecular formula is C18H23N5O and its molecular weight is 325.416. The purity is usually 95%.
BenchChem offers high-quality 2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-(1-methyl-1H-pyrazol-3-yl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-(1-methyl-1H-pyrazol-3-yl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Application in Synthetic Triterpenoids
The compound is a synthetic triterpenoid, which is a multifunctional molecule that controls cellular growth and differentiation . It is capable of activating the transcription factor peroxisome proliferator activator receptor-c (PPARc), and its apoptotic effects in malignant cells have been shown to occur independently of PPARc .
Role in Inducing Apoptosis
The compound has been shown to induce apoptosis in tumor cells . This property makes it a potential candidate for cancer therapy.
Involvement in Oxidative Decarboxylative Cascade Cyclization
An oxidative decarboxylative cascade cyclization of α-keto acids with 2-cyano-3-arylaniline-derived acrylamides was developed . This cascade reaction exhibits a broad substrate scope, and provides an efficient access to carbonyl-containing pyrido[4,3,2-gh]phenanthridines .
Application in the Synthesis of Phosphorus Heterocycles
The compound has been used in the synthesis of functionalized phosphorus heterocycles, such as 1,2,3-diazaphospholanes, 1,2,3-thiazaphospholanes, and 1,2-azaphosphinines with chromone rings .
Role in the Synthesis of New Phosphonic Acids
The compound has been used in the synthesis of new phenylphosphonic acids, diphenylphosphinic acids, and diphenylpyridylphosphinic acids .
Mechanism of Action
Target of action
The compound contains a pyrrole ring, which is a common motif in many biologically active molecules. Pyrrole-containing compounds are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of action
The exact mode of action would depend on the specific biological target of the compound. Generally, compounds like this can bind to their target, causing a change in the target’s activity .
Biochemical pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Pyrrole-containing compounds are often involved in a wide range of biological processes .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on many factors, including its chemical structure and the route of administration. The cyano and pyrrole groups in the compound could potentially affect its absorption, distribution, metabolism, and excretion .
Result of action
The result of the compound’s action would depend on its specific biological target and mode of action. It could potentially lead to a change in cellular function or signaling .
Action environment
The action of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. The stability of the compound could also be affected by these factors .
properties
IUPAC Name |
2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]-N-(1-methylpyrazol-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-12(2)11-23-13(3)8-15(14(23)4)9-16(10-19)18(24)20-17-6-7-22(5)21-17/h6-9,12H,11H2,1-5H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDDSTSGKMQDMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC(C)C)C)C=C(C#N)C(=O)NC2=NN(C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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